2-Benzofurancarboximidamide, N-hydroxy-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-nitro-2-benzofurancarboximidamide is a chemical compound with the molecular formula C8H6N4O4 It is known for its unique structure, which includes a benzofuran ring substituted with nitro and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-nitro-2-benzofurancarboximidamide typically involves the nitration of 2-benzofurancarboximidamide followed by hydroxylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and hydroxylation processes. Specific details on the reaction conditions can vary, but common reagents include nitric acid for nitration and hydroxylamine for hydroxylation .
Industrial Production Methods
Industrial production methods for N-Hydroxy-4-nitro-2-benzofurancarboximidamide are not well-documented in the literature. the compound can be synthesized on a larger scale using similar methods as those employed in laboratory settings, with adjustments made for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-4-nitro-2-benzofurancarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Hydroxy-4-amino-2-benzofurancarboximidamide .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-nitro-2-benzofurancarboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-nitro-2-benzofurancarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzofurancarboximidamide: Lacks the nitro and hydroxy groups, resulting in different reactivity and applications.
4-Nitro-2-benzofurancarboximidamide: Similar structure but without the hydroxy group, leading to different chemical properties.
N-Hydroxy-2-benzofurancarboximidamide:
Uniqueness
N-Hydroxy-4-nitro-2-benzofurancarboximidamide is unique due to the presence of both nitro and hydroxy groups on the benzofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
84748-07-2 |
---|---|
Molekularformel |
C9H7N3O4 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
N'-hydroxy-4-nitro-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C9H7N3O4/c10-9(11-13)8-4-5-6(12(14)15)2-1-3-7(5)16-8/h1-4,13H,(H2,10,11) |
InChI-Schlüssel |
ZWGGMQBPUBGNFN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C2C=C(OC2=C1)/C(=N\O)/N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C2C=C(OC2=C1)C(=NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.